![molecular formula C19H27N3O3 B4686871 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B4686871.png)
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-cyclohexyl-2-oxoacetamide
Overview
Description
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-cyclohexyl-2-oxoacetamide is a chemical compound that belongs to the class of hydrazides. It is commonly known as tBHCA and is used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of tBHCA is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-kB pathway, which is involved in the regulation of inflammation.
Biochemical and physiological effects:
tBHCA has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using tBHCA in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity and side effects, making it a safe and effective research tool. However, one of the limitations of using tBHCA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on tBHCA. One of the areas of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of tBHCA and its effects on various signaling pathways. Additionally, more research is needed to determine the optimal dosage and administration of tBHCA for different experimental models.
Conclusion:
In conclusion, tBHCA is a chemical compound that has been extensively used in scientific research for its diverse range of applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of tBHCA and its effects on the body.
Scientific Research Applications
TBHCA has been extensively used in scientific research for its diverse range of applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been used as a potential therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-cyclohexyl-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)14-11-9-13(10-12-14)16(23)21-22-18(25)17(24)20-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,20,24)(H,21,23)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLXUYVQAYMCKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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